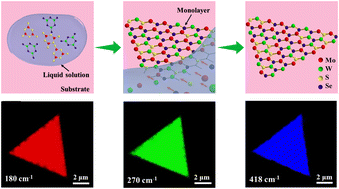Synthesis of component-controllable monolayer MoxW(1−x)S2ySe2(1−y) alloys with continuously tunable band gap and carrier type†
RSC Advances Pub Date: 2023-11-24 DOI: 10.1039/D3RA07065D
Abstract
Alloying can effectively modify electronic and optical properties of two-dimensional (2D) transition metal dichalcogenides (TMDs). However, efficient and simple methods to synthesize atomically thin TMD alloys need to be further developed. In this study, we synthesized 25 monolayer MoxW(1−x)S2ySe2(1−y) alloys by using a new liquid phase edge epitaxy (LPEE) growth method with high controllability. This straightforward approach can be used to obtain monolayer materials and operates on a self-limiting growth mechanism. The process allows the liquid solution to come into contact with the two-dimensional grains only at their edges, resulting in epitaxy confined only along the in-plane direction, which produces exclusively monolayer epitaxy. By controlling the weight ratio of MoS2/WSe2 (MoSe2/WS2), 25 monolayer MoxW(1−x)S2ySe2(1−y) alloys with different atomic ratios can be obtained on sapphire substrates, with band gap ranging from WS2 (1.55 eV) to MoSe2 (1.99 eV) and a continuously broad spectrum ranging from 623 nm to 800 nm. By adjusting the alloy composition, the carrier type and carrier mobility of alloy-based field-effect transistors can be modulated. In particular, the adjustable conductivity of MoxW(1−x)S2ySe2(1−y) alloys from n-type to bipolar type is achieved for the first time. This general synthetic strategy provides a foundation for the development of monolayer TMD alloys with multiple components and various 2D materials.


Recommended Literature
- [1] Adsorption-based membranes for air separation using transition metal oxides†
- [2] Facile direct synthesis of ZnO nanoparticles within lyotropic liquid crystals: towards organized hybrid materials†
- [3] EPR and affinity studies of mannose–TEMPO functionalized PAMAM dendrimers†
- [4] Front cover
- [5] Hierarchical wrinkling on elastomeric Janus spheres
- [6] In(OTf)3-catalyzed N-α phosphonylation of N,O-acetals with triethyl phosphite†
- [7] Organocatalyzed aerobic oxidative Robinson-type annulation of 2-isocyanochalcones: expedient synthesis of phenanthridines†
- [8] Catalytic asymmetric synthesis of 5-membered alicyclic α-quaternary β-amino acids via [3 + 2]-photocycloaddition of α-substituted acrylates†
- [9] A nanoscale dendrimer-based Fe24 cluster: synthesis and molecular self-assembly
- [10] Front cover

Journal Name:RSC Advances
Research Products
-
CAS no.: 16096-33-6









